![molecular formula C7H8N2O2S B3033168 1,2-Benzisothiazol-6-amine, 2,3-dihydro-, 1,1-dioxide CAS No. 916438-46-5](/img/structure/B3033168.png)
1,2-Benzisothiazol-6-amine, 2,3-dihydro-, 1,1-dioxide
Overview
Description
Synthesis of 1,2-Benzisothiazol-6-amine, 2,3-dihydro-, 1,1-dioxide
The synthesis of 1,2-benzisothiazol-6-amine derivatives has been explored through various methods. One approach involves the transformation of 1,3-benzoxathiin-4-one 1-oxides into 1,2-benzisothiazolin-3-ones, which are then further modified to produce the desired compounds . Another method includes the reaction of saccharin with organolithium compounds or Grignard reagents, leading to the formation of 3-substituted 1,2-benzisothiazole 1,1-dioxides . Additionally, 3-amino-1,2-benzisothiazole-1,1-dioxides have been synthesized using phosphorus pentoxide amine hydrochloride reagents .
Molecular Structure Analysis
X-ray diffraction studies have provided insights into the molecular structure of 1,2-benzisothiazol-6-amine derivatives. For instance, the crystal structure of 3-benzylamino-1,2-benzisothiazole 1,1-dioxide revealed bond lengths and angles that are indicative of its reactivity, particularly in catalytic transfer reduction . The crystal structures of triphenylstannyl derivatives have also been determined, showing how tin-oxygen sulfonyl interactions form helical chains in the crystal lattice .
Chemical Reactions Analysis
The reactivity of 1,2-benzisothiazol-6-amine derivatives has been studied in various contexts. For example, N,N'-linked benzoannelated isothiazol-3(2H)-one 1,1-dioxides have been evaluated for their inhibitory activity against enzymes like human leukocyte elastase and acetylcholinesterase, and their potential to generate nitrogen-centered radicals has been investigated . The chemistry of oxaziridines related to 1,2-benzisothiazole 1,1-dioxides has been explored, revealing their selective oxygen-transfer reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2-benzisothiazol-6-amine derivatives have been studied through various techniques, including IR spectroscopy and ab initio calculations. These studies have provided information on the spectral and structural changes associated with the conversion of thiosaccharin to its nitranion form . The question of the possible aromaticity of related compounds, such as 1,2-benzothiazepine 1,1-dioxides, has also been addressed .
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : Jensen and Pedersen (1981) discussed the preparation of 3-Amino-1,2-benzisothiazole-1,1-dioxides through a process involving heating saccharin and hydrochlorides of primary and secondary aliphatic amines with phosphorus pentoxide and N,N-dimethylcyclohexylamine (Jensen & Pedersen, 1981).
Structural Properties : Fonseca's (2009) work reveals key structural aspects of 3-benzylamino-1,2-benzisothiazole 1,1-dioxide, providing insights into its reactivity and potential for catalytic transfer reduction (Fonseca, 2009).
Chemistry and Reactivity
Chemical Reactivity : Schulze and Illgen (1997) reviewed new synthetic methods, reactions, and biological applications of isothiazole 1,1-dioxide derivatives. This includes the formation of monocyclic and heterocyclic annelated isothiazole 1,1-dioxides and pharmacologically important derivatives (Schulze & Illgen, 1997).
Synthesis of Derivatives : Rajeev et al. (1994) explored the formation of benzisothiazole-1,1-dioxides through various reactions, indicating its versatility in creating different derivatives (Rajeev et al., 1994).
Potential Applications
Coordination Chemistry : Frija et al. (2009) described the synthesis and characterization of benzisothiazole-tetrazolyl derivatives, exploring their application as nitrogen ligands for coordination with transition metals, highlighting potential applications in coordination chemistry (Frija et al., 2009).
Heterocyclic Chemistry : Davis (1985) discusses the applications of 1,2-benzisothiazole derivatives in various fields, including their biological activities such as analgesic, antithrombogenic, and anti-inflammatory properties (Davis, 1985).
Synthetic Applications : Ahmed et al. (1984) presented a method using 3-(5-Nitro-2-oxo-1,2-dihydro-1-pyridyl)-1,2-benzisothiazole 1,1-dioxide for synthesizing various organic compounds, demonstrating its utility in synthetic organic chemistry (Ahmed et al., 1984).
properties
IUPAC Name |
1,1-dioxo-2,3-dihydro-1,2-benzothiazol-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c8-6-2-1-5-4-9-12(10,11)7(5)3-6/h1-3,9H,4,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRBDTGIFOARNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)N)S(=O)(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648659 | |
Record name | 6-Amino-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Benzisothiazol-6-amine, 2,3-dihydro-, 1,1-dioxide | |
CAS RN |
916438-46-5 | |
Record name | 6-Amino-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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